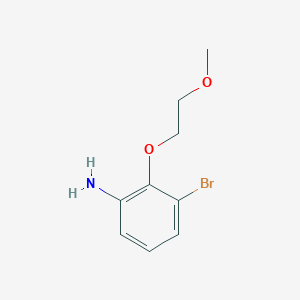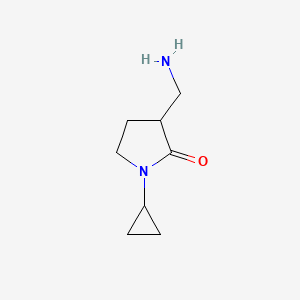![molecular formula C8H7BrN2 B1380406 7-Bromo-1-méthylimidazo[1,5-a]pyridine CAS No. 1379341-62-4](/img/structure/B1380406.png)
7-Bromo-1-méthylimidazo[1,5-a]pyridine
Vue d'ensemble
Description
7-Bromo-1-methylimidazo[1,5-a]pyridine is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle . Imidazopyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 7-Bromo-1-methylimidazo[1,5-a]pyridine is not available in the retrieved data.Applications De Recherche Scientifique
Dispositifs optoélectroniques
Les dérivés d'imidazo[1,5-a]pyridine, y compris la 7-Bromo-1-méthylimidazo[1,5-a]pyridine, ont été utilisés dans le développement de dispositifs optoélectroniques en raison de leurs propriétés luminescentes. Ces composés peuvent être utilisés dans la fabrication de diodes électroluminescentes organiques (OLED), qui sont des composants essentiels des technologies d'affichage et d'éclairage modernes .
Capteurs
La structure chimique unique de la this compound lui permet d'agir comme une molécule de capteur. Les chercheurs ont exploré son utilisation dans les capteurs chimiques qui détectent la présence de diverses substances, y compris les ions et les gaz, par des changements dans ses propriétés luminescentes .
Médicaments anticancéreux
En raison de leur activité biologique, les dérivés d'imidazo[1,5-a]pyridine sont étudiés pour leur utilisation potentielle comme agents anticancéreux. La polyvalence structurelle de ces composés leur permet d'interagir avec des cibles biologiques, ce qui pourrait conduire à de nouveaux traitements contre le cancer .
Microscopie confocale et imagerie
Les caractéristiques luminescentes de la this compound la rendent appropriée pour une utilisation comme émetteur dans les applications de microscopie confocale et d'imagerie. Cela permet une visualisation améliorée des échantillons biologiques au niveau microscopique .
Science des matériaux
Le caractère structurel des imidazopyridines se prête à des applications en science des matériaux. La stabilité et les propriétés électroniques du composé peuvent contribuer au développement de nouveaux matériaux présentant des caractéristiques spécifiques souhaitées .
Chimie médicinale
Reconnues comme une structure de « préjugé médicamenteux », les structures d'imidazopyridine sont largement appliquées en chimie médicinale pour le développement de médicaments. Leur capacité à se lier à divers récepteurs et enzymes les rend précieuses dans la création de produits pharmaceutiques .
Produits agrochimiques
Les imidazo[1,5-a]pyridines constituent un élément structurel important de nombreux produits agrochimiques. Leur synthèse a été largement étudiée, ce qui a conduit à leur incorporation dans des produits qui protègent les cultures contre les ravageurs et les maladies .
Synthèse pharmaceutique
La synthèse de composés imidazo[1,5-a]pyridine fait l'objet de recherches intenses en raison de leur importance dans les produits pharmaceutiques. Diverses méthodologies ont été développées pour accéder à ces structures de manière pratique pour une utilisation dans le développement de médicaments .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Analyse Biochimique
Biochemical Properties
7-Bromo-1-methylimidazo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction typically involves the binding of 7-Bromo-1-methylimidazo[1,5-a]pyridine to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, it may interact with DNA and RNA polymerases, affecting nucleic acid synthesis and repair processes .
Cellular Effects
The effects of 7-Bromo-1-methylimidazo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of key signaling molecules, 7-Bromo-1-methylimidazo[1,5-a]pyridine can affect cellular responses to external stimuli. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Propriétés
IUPAC Name |
7-bromo-1-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8-4-7(9)2-3-11(8)5-10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORIQAUYPKDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379341-62-4 | |
| Record name | 7-bromo-1-methylimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)


![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)


![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

